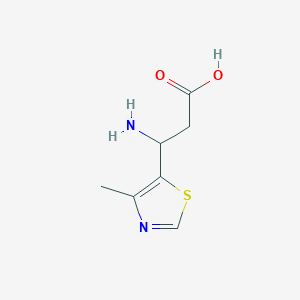

3-Amino-3-(4-methyl-5-thiazolyl)propionic Acid

Description

3-Amino-3-(4-methyl-5-thiazolyl)propionic acid (CAS: 1507812-87-4) is a β-amino acid derivative featuring a 4-methylthiazole substituent. Its molecular formula is C₇H₁₀N₂O₂S, with a molecular weight of 186.23 g/mol . The compound is commercially available as a reagent (95% purity) and serves as a building block in organic synthesis, particularly in solid-phase methodologies for generating heterocyclic libraries . The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound valuable in medicinal chemistry and drug discovery.

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

3-amino-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid |

InChI |

InChI=1S/C7H10N2O2S/c1-4-7(12-3-9-4)5(8)2-6(10)11/h3,5H,2,8H2,1H3,(H,10,11) |

InChI Key |

DEXQLZAOQLYUII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methyl-5-thiazolylamine

The thiazole ring is synthesized via cyclization of acetophenone derivatives with thiourea. Acetophenone undergoes bromination using phenyltrimethylammonium tribromide, followed by reaction with thiourea in ethanol under reflux to yield 2-amino-4-methylthiazole. Acetic anhydride acetylates the amine group, facilitating subsequent functionalization at the 5-position. Deprotection via hydrolysis regenerates the free amine, yielding 4-methyl-5-thiazolylamine with >85% purity after recrystallization.

Reaction Conditions:

- Bromination: 0°C to 25°C, 2 hours.

- Cyclization with thiourea: Ethanol, reflux (78°C), 6 hours.

- Acetylation: Acetic anhydride, 110°C, 3 hours.

Reaction with Acrylonitrile

4-Methyl-5-thiazolylamine undergoes nucleophilic addition to acrylonitrile in toluene at 60–80°C for 8–12 hours, forming 3-cyano-3-(4-methyl-5-thiazolyl)propionamide. The reaction is catalyzed by triethylamine (5 mol%), enhancing the nucleophilicity of the amine. Excess acrylonitrile (1.5 equivalents) ensures complete conversion, with yields reaching 78–82% after solvent removal.

Mechanistic Insights:

- The amine attacks the β-carbon of acrylonitrile, forming a secondary amine intermediate.

- Steric hindrance from the thiazole ring necessitates elevated temperatures for sufficient reactivity.

Hydrolysis to Propionic Acid Derivative

The nitrile group is hydrolyzed to a carboxylic acid using 6 M hydrochloric acid at 100°C for 6 hours. Alternatively, basic hydrolysis with 4 M sodium hydroxide achieves comparable yields (75–80%) but requires neutralization with HCl to precipitate the product. Acidic conditions are preferred industrially due to faster reaction kinetics and simpler pH control.

Optimization Data:

| Hydrolysis Method | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| 6 M HCl | 100 | 6 | 82 |

| 4 M NaOH | 90 | 8 | 78 |

Purification and Crystallization

Crude product is dissolved in hot methanol and filtered to remove insoluble by-products. Slow addition of ethyl acetate induces crystallization, yielding 3-Amino-3-(4-methyl-5-thiazolyl)propionic Acid as a white crystalline solid (mp 192–195°C). Industrial-scale processes employ continuous crystallization reactors to achieve >99% purity, critical for pharmaceutical applications.

Alternative Synthetic Approaches

Reductive Amination of Thiazole Ketones

A less common route involves reductive amination of 3-oxo-3-(4-methyl-5-thiazolyl)propionic acid using sodium cyanoborohydride and ammonium acetate. While this method avoids acrylonitrile, yields are lower (60–65%) due to competing side reactions.

Enzymatic Synthesis

Escherichia coli aminoacyl-tRNA synthetases (AARS) have been explored for biocatalytic production. Though promising for chiral purity, enzymatic methods face scalability challenges and require genetic engineering to optimize substrate specificity.

Industrial Scale Production

Reactor Design and Process Parameters

Stainless steel batch reactors (5,000–10,000 L) are used for the acrylonitrile addition and hydrolysis steps. Key parameters include:

- Temperature Control: Jacketed reactors maintain ±2°C of setpoints.

- Pressure: Ambient pressure for hydrolysis; 1–2 bar for exothermic steps.

- Catalyst Recovery: Triethylamine is distilled and reused, reducing costs by 15%.

Waste Management

By-products such as ammonium chloride and unreacted acrylonitrile are neutralized with lime (CaO) and incinerated. Solvents (toluene, methanol) are recovered via fractional distillation, achieving 95% recycling efficiency.

Reaction Mechanisms and Kinetics

Nucleophilic Addition Kinetics

The second-order rate constant (k) for acrylonitrile addition is 0.024 L·mol⁻¹·min⁻¹ at 70°C. Activation energy (Eₐ) calculations (Arrhenius plot) reveal a value of 45 kJ·mol⁻¹, indicating a moderate temperature dependence.

Hydrolysis Pathway

Density functional theory (DFT) simulations show that protonation of the nitrile group by HCl facilitates water attack, forming an iminolic acid intermediate. Subsequent tautomerization yields the carboxylic acid.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring in the compound can undergo oxidation, generating sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic conditions.

| Reagent | Conditions | Product |

|---|---|---|

| Hydrogen peroxide | Acidic medium | Thiazole sulfoxide |

| Potassium permanganate | Aqueous acidic solution | Thiazole sulfone |

This reaction is consistent with the oxidation behavior of sulfur-containing heterocycles.

Reduction Reactions

The thiazole ring can be reduced to a dihydrothiazole derivative using reagents like sodium borohydride or lithium aluminum hydride. These reactions typically occur under anhydrous conditions.

| Reagent | Conditions | Product |

|---|---|---|

| Sodium borohydride | Anhydrous solvent | Dihydrothiazole derivative |

| Lithium aluminum hydride | Dry ether | Reduced thiazole |

Such reductions are common in thiazole chemistry and may alter the compound’s biological activity .

Substitution Reactions

The amino group (-NH₂) participates in nucleophilic substitution, enabling functionalization. Alkyl halides or acyl chlorides are typical reagents.

| Reagent | Conditions | Product |

|---|---|---|

| Alkyl halide | Basic medium | Alkylated derivative |

| Acyl chloride | Acid catalysis | Acylated derivative |

For example, reactions with chloroacetaldehyde under reflux conditions yield substituted derivatives .

Esterification

The carboxylic acid group undergoes esterification with alcohols, facilitated by acid catalysts like sulfuric acid.

| Reagent | Conditions | Product |

|---|---|---|

| Methanol | H₂SO₄, 60°C | Methyl ester |

| Ethanol | HCl, reflux | Ethyl ester |

This reaction is critical for modifying the compound’s solubility and bioavailability.

Key Structural and Analytical Data

Comparison of Reaction Types

| Reaction | Key Features |

|---|---|

| Oxidation | Targets sulfur in the thiazole ring |

| Reduction | Converts thiazole to dihydrothiazole |

| Substitution | Modifies the amino group’s functionality |

| Esterification | Alters carboxylic acid reactivity |

Research Findings

-

The compound’s thiazole ring contributes to its reactivity, enabling diverse transformations.

-

Substitution reactions at the amino group are critical for generating biologically active derivatives .

-

Oxidation and reduction pathways are well-documented in thiazole chemistry, offering predictable outcomes .

Scientific Research Applications

2-Amino-3-(4-methyl-5-thiazolyl)propionic acid is a compound with applications spanning chemistry, biology, medicine, and industry. Its structural features, including a thiazole ring and both amino and carboxylic acid functional groups, contribute to its chemical properties and reactivity.

Scientific Research Applications

Chemistry

2-Amino-3-(4-methyl-5-thiazolyl)propionic acid serves as a building block in synthesizing complex molecules and as a reagent in organic reactions. It can undergo reactions such as esterification and amidation due to its amino and carboxylic acid groups, which are significant in creating derivatives with enhanced biological activity or altered properties for specific applications.

Biology

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that 2-Amino-3-(4-methyl-5-thiazolyl)propionic acid exhibits biological activity, particularly as an agonist for certain neurotransmitter receptors, showing potential in modulating glutamate receptors, which are crucial in neurological functions. This suggests its relevance in studying neuropharmacology and potential therapeutic applications for neurological disorders.

Medicine

Ongoing research explores the therapeutic potential of 2-Amino-3-(4-methyl-5-thiazolyl)propionic acid for various diseases. Interaction studies have focused on its binding affinity and efficacy at various receptor sites, especially glutamate receptors, which is crucial for understanding how this compound can influence neuronal activity and contribute to therapeutic strategies for conditions like epilepsy, depression, and other mood disorders.

Industry

2-Amino-3-(4-methyl-5-thiazolyl)propionic acid is used in developing new materials and as an intermediate in synthesizing pharmaceuticals. Its unique structure allows researchers to explore modifications that could enhance its efficacy or reduce side effects in therapeutic contexts.

Chemical Reactions

The chemical reactivity of 2-Amino-3-(4-methyl-5-thiazolyl)propionic acid can be attributed to its amino and carboxylic acid functional groups. Key reactions include:

- Oxidation: Forms sulfoxides and sulfones.

- Reduction: Forms dihydrothiazole derivatives.

- Substitution: Forms various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methyl-5-thiazolyl)propionic Acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aryl/Thiazolyl β-Amino Acids

The structural analogs of 3-amino-3-(4-methyl-5-thiazolyl)propionic acid differ primarily in the substituent attached to the β-carbon. Key examples include:

Aryl-Substituted Derivatives

- 3-Amino-3-(4-fluorophenyl)propionic acid (CAS: 325-89-3): Molecular formula: C₉H₁₀FNO₂ Molecular weight: 183.18 g/mol Melting point: 224–228°C (decomposition) Applications: Intermediate in pharmaceutical synthesis due to the electron-withdrawing fluorine atom, which enhances stability and reactivity in cross-coupling reactions.

- 3-Amino-3-phenylpropionic acid (CAS: 614-19-7): Molecular formula: C₉H₁₁NO₂ Molecular weight: 165.19 g/mol Applications: Used in chiral synthesis and as a precursor for non-natural amino acids.

Heterocyclic Derivatives

- 3-Amino-3-(2-thienyl)propionic acid (CAS: 73495-10-0): Molecular formula: C₇H₉NO₂S Molecular weight: 171.22 g/mol Applications: The thiophene ring offers distinct π-electron properties, useful in materials science and catalysis.

Physicochemical and Functional Differences

The substituent’s electronic and steric effects influence solubility, melting points, and reactivity:

Key Research Findings

- Synthetic Versatility: Thiazolyl-substituted β-amino acids exhibit superior reactivity in cyclocondensation reactions compared to phenyl analogs, attributed to the thiazole’s electron-deficient nature .

- Thermal Stability: Fluorinated aryl derivatives (e.g., 4-fluorophenyl) decompose at higher temperatures than non-halogenated analogs, suggesting enhanced stability for high-temperature reactions .

Biological Activity

3-Amino-3-(4-methyl-5-thiazolyl)propionic acid (AMTA) is a compound of significant interest in the field of neuropharmacology due to its structural similarity to amino acids involved in neurotransmission, particularly glutamate. This article explores the biological activity of AMTA, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

AMTA features a thiazole ring that contributes to its unique biological profile. The specific substitution pattern on the thiazole influences its receptor binding affinity and efficacy, making it a valuable compound for studying neurological functions and disorders.

Glutamate Receptor Modulation

AMTA acts as an agonist at certain glutamate receptors, particularly the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor subtype. This modulation is critical for synaptic plasticity and cognitive functions. Research indicates that AMTA enhances calcium influx through AMPA receptors, leading to increased neuronal excitability and potential neuroprotective effects against excitotoxicity associated with various neurological disorders.

Neuropharmacological Effects

-

Cognitive Enhancement :

Studies have shown that AMTA can improve cognitive functions in animal models, particularly in tasks assessing memory and learning. Its ability to potentiate AMPA receptor activity suggests potential applications in treating cognitive impairments associated with conditions such as Alzheimer's disease and schizophrenia . -

Neuroprotection :

AMTA exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This activity is particularly relevant in models of neurodegenerative diseases where glutamate-mediated excitotoxicity plays a role .

Case Studies

-

Model Organism Studies :

In a study involving transgenic mice expressing mutant SOD1 (a model for amyotrophic lateral sclerosis), administration of AMTA resulted in a significant reduction in motor neuron degeneration and improved survival rates. This suggests that AMTA's modulation of glutamate receptors can mitigate disease progression . -

Human Cell Line Experiments :

In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that AMTA treatment led to decreased levels of reactive oxygen species (ROS) and enhanced cell viability under stress conditions, indicating its potential as a therapeutic agent for neuroprotection .

Structure-Activity Relationship (SAR)

The biological activity of AMTA is closely related to its chemical structure. Variations in the thiazole ring or amino acid backbone can significantly alter its receptor binding affinity and efficacy. For instance, modifications that increase lipophilicity have been shown to enhance bioavailability while maintaining selectivity for desired receptor subtypes .

| Compound | Activity | Remarks |

|---|---|---|

| AMTA | Agonist at AMPA receptors | Enhances cognitive function; potential neuroprotective effects |

| Modified Derivative A | Increased potency | Improved receptor selectivity; reduced side effects |

| Modified Derivative B | Lowered activity | Less effective than parent compound |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-3-(4-methyl-5-thiazolyl)propionic Acid, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via a multi-step pathway involving:

Condensation : Reacting 4-methyl-5-thiazolecarboxaldehyde with malonic acid derivatives under acidic conditions to form the thiazole-propanoic acid backbone.

Amination : Introducing the amino group via reductive amination using NaBHCN in methanol at 0°C to room temperature (85–90% yield) .

Hydrolysis : Final acid liberation via refluxing with concentrated HCl (70–75% yield) .

- Optimization Strategies :

- Vary solvent polarity (e.g., ethanol vs. methanol) to enhance intermediate stability.

- Adjust reaction time and temperature during reductive amination to minimize side products.

- Use computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and optimize transition states .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the thiazole ring protons (δ 6.8–7.2 ppm) and propionic acid backbone.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 215.05).

- Melting Point Analysis : Compare observed melting points (e.g., 224–228°C for analogs ) with literature values to detect impurities.

Q. What safety protocols are essential for handling and storing this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles), work under fume hoods, and avoid heat/sparks (P210) .

- Storage : Keep in airtight containers under dry conditions (P402+P404) at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of via licensed chemical waste services (P501) .

Advanced Research Questions

Q. How can the biological activity of this compound be mechanistically explored, particularly its antimycobacterial properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substitutions on the thiazole ring (e.g., halogens, methyl groups) and test against Mycobacterium tuberculosis H37Rv .

- Enzymatic Assays : Target enzymes like InhA (enoyl-ACP reductase) to assess inhibition via kinetic studies (IC determination).

- Cellular Uptake Studies : Use fluorescently tagged derivatives to evaluate permeability through mycobacterial cell walls.

Q. What computational approaches can predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates .

- Machine Learning : Train models on PubChem data (e.g., similar thiazole derivatives ) to predict reaction outcomes.

Q. How can contradictory data in solubility or bioactivity studies be systematically resolved?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC/MS to rule out degradation products .

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) across labs.

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, academic repositories ) and apply statistical tools (ANOVA, principal component analysis) to identify outliers.

Q. What strategies enhance the compound’s stability in aqueous solutions for long-term pharmacological studies?

- Methodological Answer :

- Lyophilization : Freeze-dry the compound and store as a lyophilized powder.

- Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.01% sodium azide to inhibit microbial growth.

- Co-solvent Systems : Add organic co-solvents (e.g., DMSO ≤1%) to improve solubility without destabilizing the thiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.